![molecular formula C13H20NO5P B13442889 O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phosphinyl group attached to the L-tyrosine amino acid, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine typically involves the reaction of L-tyrosine with a phosphinylating agent. One common method includes the use of methyl(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinylating agent. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification of the product is achieved through techniques like crystallization or chromatography to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized to form phosphonates.
Reduction: Reduction reactions can convert the phosphinyl group to phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonates
Reduction: Phosphines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine involves its interaction with specific molecular targets. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- O-[Methyl(1-methylethoxy)phosphinyl]-D-tyrosine
- O-[Methyl(1-methylethoxy)phosphinyl]-L-phenylalanine
- O-[Methyl(1-methylethoxy)phosphinyl]-L-serine
Uniqueness
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine is unique due to its specific phosphinyl group attached to the L-tyrosine amino acid. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form covalent bonds with proteins and affect cellular pathways makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H20NO5P |
|---|---|
Molecular Weight |
301.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[methyl(propan-2-yloxy)phosphoryl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C13H20NO5P/c1-9(2)18-20(3,17)19-11-6-4-10(5-7-11)8-12(14)13(15)16/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-,20?/m0/s1 |
InChI Key |
FLDDXZZMLYFZHL-SVZXGPMESA-N |
Isomeric SMILES |
CC(C)OP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)OP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
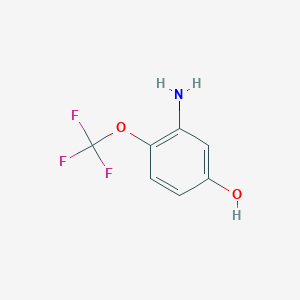
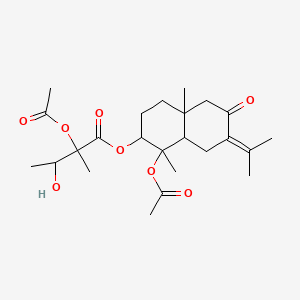

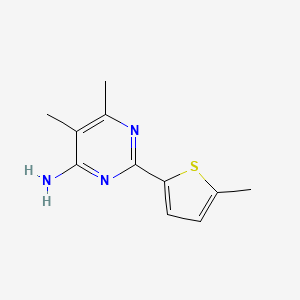
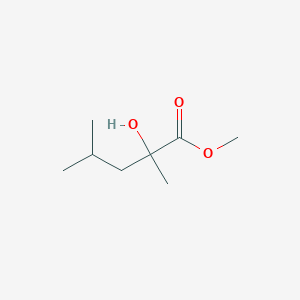
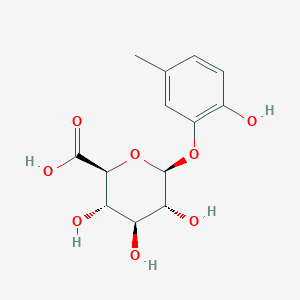
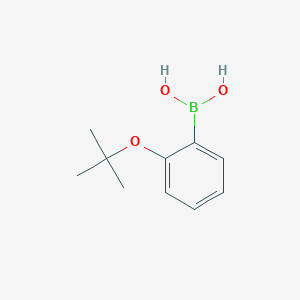
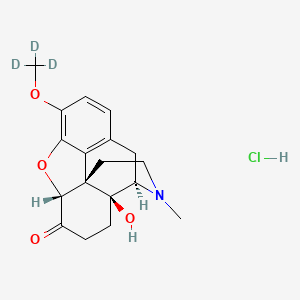
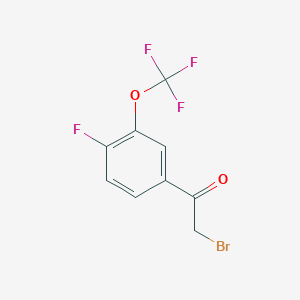
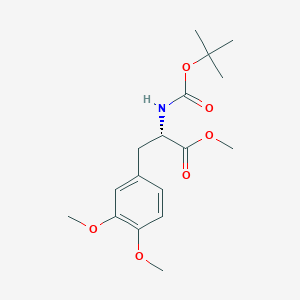
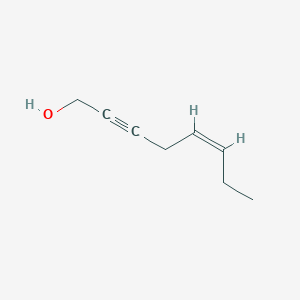
![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
